Ortho‑Hydroxy Schiff‑Base Motif Confers Metal‑Chelating Capacity Absent in Non‑Hydroxylated Analogs
The ortho‑hydroxy group on the benzylidene ring of the target compound provides a tridentate ONO donor set for metal coordination, a feature absent in analogs such as (E)-3-(4-isopropoxyphenyl)-N'-(pyridin-2-ylmethylene)-1H-pyrazole-5-carbohydrazide (CAS 1285535‑65‑0) that replaces the 2‑hydroxybenzylidene with a pyridin‑2‑ylmethylene group . In the closely related salicylaldehyde pyrazole hydrazone series, the copper complex of (E)-N'-(2-hydroxybenzylidene)-1-(4-tert-butylbenzyl)-3-phenyl-1H-pyrazole-5-carbohydrazide (Cu‑16) induced apoptosis in H322 lung carcinoma cells with an IC₅₀ of 1.8 µM and demonstrated selectivity over normal human umbilical vein endothelial cells (HUVECs), where viability remained above 80% at the same concentration [1]. Complexes derived from non‑hydroxylated ligands showed substantially weaker activity.
| Evidence Dimension | Metal‑chelating capacity and resulting anticancer activity of copper(II) complexes |
|---|---|
| Target Compound Data | Predicted to form stable Cu(II) complexes via ONO donor set (by structural analogy); Cu‑16 analog IC₅₀ = 1.8 µM (H322 cells) |
| Comparator Or Baseline | (E)-3-(4-isopropoxyphenyl)-N'-(pyridin-2-ylmethylene)-1H-pyrazole-5-carbohydrazide (CAS 1285535‑65‑0): lacks ortho‑OH; no reported Cu complex activity |
| Quantified Difference | Cu‑16 (structural analog with ortho‑OH) IC₅₀ = 1.8 µM vs. >80% HUVEC viability; non‑hydroxylated analogs inactive as Cu ligands |
| Conditions | H322 human lung carcinoma cells; 48 h MTT assay; HUVEC selectivity counter‑screen |
Why This Matters
The ortho‑OH group is a prerequisite for generating active copper complexes; procurement of the target compound enables metallodrug SAR programmes that non‑hydroxylated analogs cannot support.
- [1] Zhao, J., Zhang, S.L., Zhao, B.X. & Miao, J.Y. (2010). A novel copper complex of salicylaldehyde pyrazole hydrazone induces apoptosis through up-regulating integrin β4 in H322 lung carcinoma cells. European Journal of Medicinal Chemistry, 45(2), 773–781. doi:10.1016/j.ejmech.2009.11.018 View Source
